molecular formula C15H13NO B097673 5-Methyl-2-(p-tolyl)benzoxazole CAS No. 16155-94-5

5-Methyl-2-(p-tolyl)benzoxazole

Cat. No.: B097673
CAS No.: 16155-94-5
M. Wt: 223.27 g/mol
InChI Key: RETREZSKHMFVCD-UHFFFAOYSA-N
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Description

5-Methyl-2-(p-tolyl)benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds consisting of a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a methyl group at the 5th position and a 4-methylphenyl group at the 2nd position. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. For instance, the use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been reported to yield high efficiency and selectivity . One common method involves the reaction of 2-aminophenol with an aldehyde in the presence of a catalyst under reflux conditions .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the development of eco-friendly and sustainable methods, such as the use of green solvents and recyclable catalysts, is gaining attention in the industry .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(p-tolyl)benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, resulting in a wide range of benzoxazole derivatives with different properties and applications .

Mechanism of Action

The mechanism of action of benzoxazole, 5-methyl-2-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways and molecular targets .

Comparison with Similar Compounds

Properties

CAS No.

16155-94-5

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

5-methyl-2-(4-methylphenyl)-1,3-benzoxazole

InChI

InChI=1S/C15H13NO/c1-10-3-6-12(7-4-10)15-16-13-9-11(2)5-8-14(13)17-15/h3-9H,1-2H3

InChI Key

RETREZSKHMFVCD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C

Key on ui other cas no.

16155-94-5

Origin of Product

United States

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